molecular formula C16H12F4O B1327625 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone CAS No. 898767-41-4

3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327625
CAS No.: 898767-41-4
M. Wt: 296.26 g/mol
InChI Key: BNSOKLXDQSPVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone is an organic compound that features a trifluoromethyl group and a fluorophenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an organic solvent such as toluene or dimethylformamide, and the reaction is carried out at elevated temperatures, typically around 80-100°C.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroamphetamine: A stimulant drug with similar fluorophenyl substitution.

    3-Fluorophenylacetic acid: Used as a building block in organic synthesis.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with antibacterial properties

Uniqueness

3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSOKLXDQSPVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644541
Record name 3-(3-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-41-4
Record name 1-Propanone, 3-(3-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.